8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride
CAS No.: 17537-86-9
Cat. No.: VC0102651
Molecular Formula: C11H16ClNO
Molecular Weight: 213.705
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17537-86-9 |
|---|---|
| Molecular Formula | C11H16ClNO |
| Molecular Weight | 213.705 |
| IUPAC Name | 8-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine;hydrochloride |
| Standard InChI | InChI=1S/C11H15NO.ClH/c1-13-10-6-5-9-4-2-3-7-12-11(9)8-10;/h5-6,8,12H,2-4,7H2,1H3;1H |
| Standard InChI Key | KOAFDAMJTMINMX-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(CCCCN2)C=C1.Cl |
Introduction
Chemical Identity and Properties
8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride represents an important class of heterocyclic compounds characterized by its unique structural framework. This section details its fundamental chemical identifiers and physicochemical properties.
Basic Identifiers
The compound is formally identified through multiple chemical registration systems, providing a standardized reference framework for research and industry applications.
Table 1: Chemical Identifiers of 8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine Hydrochloride
| Parameter | Value |
|---|---|
| CAS Registry Number | 17537-86-9 |
| Molecular Formula | C₁₁H₁₆ClNO |
| Synonyms | 8-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride; 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine HCl salt |
| MDL Number | MFCD09026882 |
The compound is registered under CAS number 17537-86-9, with the molecular formula C₁₁H₁₆ClNO indicating its composition of carbon, hydrogen, nitrogen, oxygen, and chlorine atoms . The multiple nomenclature variations reflect the compound's representation across different chemical databases and research contexts.
Physicochemical Properties
The physicochemical characteristics of 8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride are crucial for understanding its behavior in various environments and applications.
The parent compound (free base) has a molecular weight of 177.24 g/mol , while the hydrochloride salt has a higher molecular weight due to the addition of HCl. The compound contains a basic nitrogen atom in the azepine ring, which forms a salt with hydrochloric acid, enhancing its water solubility while maintaining structural integrity. This property is particularly valuable for pharmaceutical formulations requiring aqueous solubility.
Structural Features and Characteristics
The structural architecture of 8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride contributes significantly to its chemical reactivity and potential biological activities.
Core Structure
The fundamental skeleton consists of a benzene ring fused to a seven-membered azepine ring containing a nitrogen atom. The compound's IUPAC systematic name reflects this arrangement, with the "benzo[b]azepine" designation indicating the specific fusion pattern between the two ring systems . The tetrahydro prefix denotes the presence of four saturated carbon atoms in the azepine ring, creating a partially saturated heterocyclic structure.
The methoxy substituent at position 8 of the benzene ring represents a key structural feature that distinguishes this particular derivative from other benzoazepines. This substituent introduces both electronic and steric effects that influence the compound's physical properties and potential biological interactions.
Structural Variations and Related Compounds
Several structural analogues of 8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine exist, differing in substitution patterns and ring fusion arrangements. These variations produce compounds with potentially different pharmacological profiles and applications.
For example, the closely related 8-Methoxy-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine (CID 24773900) features an additional methyl group at position 1, creating a distinct chemical entity with its own unique properties . Similarly, the structural isomer 8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine (CAS 247133-22-8) exhibits a different ring fusion pattern that alters the molecular geometry and potentially affects its biological activity.
The tetrahydro-1-benzazepine or benzo[b]azepine ring system is found in various drug molecules, highlighting the pharmacological significance of this structural class . The diversity of possible substitution patterns allows for extensive structure-activity relationship studies and targeted molecular design.
Synthesis Methodologies
The preparation of 8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride and related derivatives involves several established synthetic routes, each with specific advantages and limitations.
Lithiation-Trapping Approach
| Parameter | Classification |
|---|---|
| GHS Symbol | GHS07 (Exclamation mark) |
| Signal Word | Warning |
| Hazard Statements | H315-H319-H335 |
| Precautionary Statements | P264-P280-P305+P351+P338-P337+P313P-P264-P280-P302+P352-P321-P332+P313-P362 |
The specific hazard statements (H315-H319-H335) indicate that the compound may cause skin irritation, serious eye irritation, and respiratory tract irritation . These hazards are typical for many chemical compounds with mild to moderate irritant properties.
Research Applications and Future Directions
The benzoazepine scaffold continues to attract significant research interest due to its versatility and potential applications in medicinal chemistry and drug development.
Current Research Focus
The tetrahydro-1-benzazepine or benzo[b]azepine ring system is found in various drug molecules, indicating its importance in pharmaceutical research . The ongoing development of synthetic methodologies for accessing diverse benzoazepine derivatives, including the lithiation-trapping approach described by Aeyad and colleagues, demonstrates continued interest in expanding the chemical space around this scaffold .
The potential dopamine receptor interactions suggested for related compounds highlight possible applications in neuropsychiatric and neurological research. Compounds targeting dopamine receptors have applications in conditions such as Parkinson's disease, schizophrenia, attention deficit hyperactivity disorder, and substance use disorders.
Future Research Directions
Several promising avenues for future research on 8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride and related compounds can be identified:
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Detailed structure-activity relationship studies to optimize dopamine receptor selectivity and affinity
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Exploration of additional pharmacological targets beyond dopamine receptors
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Development of improved synthetic routes for scalable production
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Investigation of derivative compounds with enhanced properties or reduced side effects
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Potential applications in targeted drug delivery systems or as chemical probes for neurobiological research
Analytical Characterization
Accurate analytical characterization is essential for confirming compound identity and purity in research and development contexts.
Spectroscopic Properties
While specific spectroscopic data for 8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride is limited in the provided search results, typical analytical approaches for similar compounds would include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, infrared spectroscopy, and ultraviolet-visible spectroscopy.
For related benzoazepine derivatives, characteristic NMR signals often include those corresponding to the methoxy group (typically appearing around 3.7-3.8 ppm in ¹H NMR), the aromatic protons of the benzene ring, and the various methylene groups of the tetrahydroazepine portion .
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